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molecular formula C16H27N3O B8811411 2,6-Bis(tert-butylamino)-4-methylpyridin-3-yl methyl ketone CAS No. 58253-99-9

2,6-Bis(tert-butylamino)-4-methylpyridin-3-yl methyl ketone

Cat. No. B8811411
M. Wt: 277.40 g/mol
InChI Key: DTTLJUGHKIRCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04052510

Procedure details

3.17 g. (20.3 mmol.) of the amidine of Formula XIII (the product of Example 2) were suspended in 20 ml. of tetrahydrofuran and 12.7 ml. of a 1.6 M. solution of n-butyl lithium in hexane were added under nitrogen. The resulting exothermic reaction yielded a solution having a temperature of about 40° C. This solution was stirred at 30°-40° C. for 45 minutes and a solution of 2.80 g. (20.3 mmol.) of Compound XIV (Woodward et al., J. Amer. Chem. Soc. 88, 3169-3170 (1966).) in 8 ml. of tetrahydrofuran was added at 30°-38° C. followed by an additional 2 ml. of tetrahydrofuran. After 10 minutes a precipiate began to form. Stirring was contained for an additional 35 minutes and the reaction mixture was allowed to stand overnight. (Thin layer chromatographs of the reaction mixture after 45 minutes and the following morning were the same). The reaction mixture was cooled to - 5° C. and 2 ml. of saturated ammonium chloride solution were added. Sufficient chloroform and a trace of methanol were added to form a solution which was evaporated at reduced pressure to obtain a mixture of oil and solids. This mixture was distributed between chloroform and water and a small amount (about 1/2 g.) of a white insoluble material was filtered off. The aqueous phase was re-extracted with chloroform and the chloroform phase was combined with the chloroform phase of the initial distribution. The combined chloroform phases were dried over anhydrous magnesium sulfate, filtered and evaporated to a brown oil (about 5 1/2 g.). The brown oil was dissolved in a small volume of methanol at 40° C. and water was added until the resulting cloudiness persisted. The desired product crystallized out in the form of yellow needles which were washed with a small amount of a 1:1 mixture of methanol and water, m.p. 127°-128° C. Yield: 1.791 g.
[Compound]
Name
amidine
Quantity
20.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
Formula XIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
Compound XIV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[C:1]([N:5]=[C:6]([NH2:11])[CH:7]=[C:8]([OH:10])[CH3:9])([CH3:4])([CH3:3])[CH3:2].O1[CH2:16][CH2:15][CH2:14][CH2:13]1.C([Li])[CH2:18][CH2:19][CH3:20].[Cl-].[NH4+:23].[CH3:24]O>CCCCCC.O.C(Cl)(Cl)Cl>[C:8]([C:7]1[C:6]([NH:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[N:11][C:13]([NH:23][C:19]([CH3:18])([CH3:20])[CH3:24])=[CH:14][C:15]=1[CH3:16])(=[O:10])[CH3:9] |f:3.4|

Inputs

Step One
Name
amidine
Quantity
20.3 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Formula XIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N=C(C=C(C)O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Nine
Name
Compound XIV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
This solution was stirred at 30°-40° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting exothermic reaction
CUSTOM
Type
CUSTOM
Details
yielded a solution
CUSTOM
Type
CUSTOM
Details
a temperature of about 40° C
WAIT
Type
WAIT
Details
After 10 minutes a precipiate began
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to form
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was contained for an additional 35 minutes
Duration
35 min
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
(Thin layer chromatographs of the reaction mixture after 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to form a solution which
CUSTOM
Type
CUSTOM
Details
was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain
ADDITION
Type
ADDITION
Details
a mixture of oil and solids
FILTRATION
Type
FILTRATION
Details
a small amount (about 1/2 g.) of a white insoluble material was filtered off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was re-extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform phases were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a brown oil (about 5 1/2 g.)
DISSOLUTION
Type
DISSOLUTION
Details
The brown oil was dissolved in a small volume of methanol at 40° C.
ADDITION
Type
ADDITION
Details
water was added until the resulting cloudiness
CUSTOM
Type
CUSTOM
Details
The desired product crystallized out in the form of yellow needles which
WASH
Type
WASH
Details
were washed with a small amount of a 1:1 mixture of methanol and water, m.p. 127°-128° C

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C)(=O)C=1C(=NC(=CC1C)NC(C)(C)C)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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